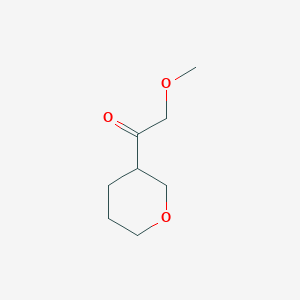

2-Methoxy-1-(oxan-3-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-(oxan-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-10-6-8(9)7-3-2-4-11-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNNPIKTSHHCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)C1CCCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Architectural Significance of Ether Ketone Hybrid Structures in Contemporary Chemical Research

Molecules that contain both ether and ketone functionalities are of significant interest in organic synthesis and medicinal chemistry. The α-methoxy ketone motif present in 2-Methoxy-1-(oxan-3-yl)ethan-1-one is a key structural feature. The oxygen atom of the methoxy (B1213986) group can influence the reactivity of the adjacent carbonyl group through inductive and stereoelectronic effects. This can be crucial in directing the outcome of nucleophilic additions or enolate formations, making such compounds valuable intermediates in the synthesis of more complex molecules.

The combination of a polar ketone and a hydrogen bond-accepting ether can also modulate a molecule's physicochemical properties, such as solubility and lipophilicity. These characteristics are critical in the design of biologically active compounds and advanced materials. Furthermore, the ether-ketone linkage is found in a variety of natural products, highlighting its importance in creating structurally diverse and functionally significant molecules. Research into these hybrid structures often focuses on developing new synthetic methods that allow for precise control over their stereochemistry, which is paramount for their potential applications. researchgate.net

Elucidating the Role of Cyclic Ether Scaffolds in Molecular Design

The oxane ring, a six-membered saturated cyclic ether (also known as tetrahydropyran), is a prevalent structural motif in a vast number of biologically active natural products and pharmaceutical compounds. nih.gov The inclusion of this scaffold is a deliberate design choice, as it imparts specific conformational rigidity and three-dimensionality to a molecule. acs.org Unlike flexible acyclic chains, the oxane ring in 2-Methoxy-1-(oxan-3-yl)ethan-1-one adopts a chair-like conformation, which can influence how the molecule interacts with biological targets like enzymes or receptors.

The use of such scaffolds is a key strategy in modern molecular design, often referred to as scaffold-based design. rsc.orgmdpi.com By using a central core like oxane, chemists can systematically explore the chemical space around it, attaching different functional groups to fine-tune the molecule's properties. rsc.org Saturated heterocycles are fundamental building blocks in this process, providing a robust framework for creating libraries of compounds for screening and optimization. nih.gov The development of synthetic methods to create substituted oxanes with high stereocontrol is an active area of research, as the spatial arrangement of substituents on the ring is often critical to its function. acs.orgnih.gov

Overview of Research Trajectories for Complex Carbonyl and Ethereal Compounds

The study of complex molecules containing both carbonyl and ether groups, such as 2-Methoxy-1-(oxan-3-yl)ethan-1-one, is driven by the quest for new synthetic methodologies and novel functional molecules. A primary research trajectory involves retrosynthetic analysis, a technique where chemists work backward from a target molecule to devise a synthetic plan. youtube.com For a molecule like the one , this could involve strategies for the stereoselective synthesis of the substituted oxane ring or the formation of the α-methoxy ketone unit.

Future research will likely focus on several key areas:

Asymmetric Synthesis: Developing catalytic methods to produce enantiomerically pure versions of such compounds, which is often essential for biological activity.

Functionalization: Exploring reactions that selectively modify the oxane ring or the ketone, allowing for the creation of diverse derivatives.

Applications in Materials Science: Investigating how the incorporation of such structures into polymers or other materials can influence their properties, such as thermal stability or adhesion. acs.org

Computational Studies: Using theoretical calculations to predict the conformational preferences, reactivity, and potential interactions of these molecules, thereby guiding experimental work. acs.org

The synthesis and study of molecules like this compound, which combine multiple important functional groups, are essential for pushing the boundaries of organic chemistry and enabling the creation of the next generation of functional materials and therapeutics.

Hypothetical Physicochemical and Spectroscopic Data

As this compound is a novel compound, experimental data is not available. The following tables present predicted data based on its structure and the known properties of similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Boiling Point | ~210-230 °C |

| Density | ~1.05-1.15 g/cm³ |

| LogP (Octanol/Water Partition Coefficient) | ~0.5-1.5 |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ ~3.4 (s, 3H, -OCH₃), δ ~3.5-4.0 (m, 4H, oxane ring protons adjacent to oxygen), δ ~4.2 (s, 2H, -COCH₂O-), δ ~1.5-2.5 (m, 5H, other oxane ring protons) |

| ¹³C NMR (CDCl₃) | δ ~205-210 (C=O), δ ~70-75 (-CH₂O-), δ ~65-70 (oxane C-O), δ ~59 (-OCH₃), δ ~20-40 (other aliphatic carbons) |

| IR (Infrared) | ~1715 cm⁻¹ (C=O stretch), ~1100 cm⁻¹ (C-O stretch) |

Synthetic Strategies for this compound and Related Compounds

The synthesis of this compound, a molecule featuring a core oxane (tetrahydropyran) ring and an α-methoxyketone side chain, requires a strategic combination of synthetic methodologies. The construction of this target molecule can be dissected into two primary challenges: the formation of the α-methoxyketone moiety and the stereoselective synthesis of the substituted oxane ring. This article explores various established and novel protocols applicable to the synthesis of the title compound and its structural analogs.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the exact arrangement of atoms within 2-Methoxy-1-(oxan-3-yl)ethan-1-one can be mapped out.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (B1213986) (-OCH₃) | ~3.35 | Singlet | 3H |

| Methylene (B1212753) (-COCH₂-) | ~4.10 | Singlet | 2H |

| Oxane Ring Protons | 3.00 - 4.00 | Multiplets | 7H |

| Oxane Ring Protons (adjacent to oxygen) | 3.50 - 4.00 | Multiplets | 2H |

| Oxane Ring CH (at position 3) | ~3.20 | Multiplet | 1H |

The methoxy protons are expected to appear as a sharp singlet around 3.35 ppm. The methylene protons adjacent to the carbonyl group would likely be found as a singlet around 4.10 ppm. The protons on the oxane ring would present as a complex series of overlapping multiplets in the region of 3.00 to 4.00 ppm. Specifically, the protons on the carbons adjacent to the ring oxygen (positions 2 and 6) would be deshielded and appear in the lower field portion of this range. The proton at the C3 position, attached to the carbon bearing the acetyl group, would also have a characteristic chemical shift within this range.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~208 |

| Methoxy (-OCH₃) | ~59 |

| Methylene (-COCH₂-) | ~75 |

| Oxane C3 | ~50 |

| Oxane C2, C6 | ~68 |

| Oxane C4, C5 | ~25 - 30 |

The carbonyl carbon is the most deshielded and is expected to appear at a chemical shift of approximately 208 ppm. The methoxy carbon signal should be around 59 ppm. The methylene carbon adjacent to the carbonyl will be significantly deshielded, with an estimated chemical shift of about 75 ppm. The carbons of the oxane ring will have distinct signals, with C3 being around 50 ppm, the carbons adjacent to the oxygen (C2 and C6) at approximately 68 ppm, and the remaining ring carbons (C4 and C5) appearing further upfield between 25 and 30 ppm.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons within the oxane ring, helping to trace the spin systems around the ring. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. youtube.comsdsu.edu Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu This is crucial for identifying the connections between different functional groups. For instance, HMBC would show a correlation between the methoxy protons and the methylene carbon, as well as between the methylene protons and the carbonyl carbon. It would also be instrumental in confirming the attachment of the methoxyacetyl group to the C3 position of the oxane ring by showing correlations between the C3 proton and the carbonyl carbon, and between the methylene protons and the C3 carbon of the oxane ring.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₄O₃), the exact mass can be calculated and compared with the experimental value to confirm its composition. Chemical derivatization can be coupled with high-resolution mass spectrometry to improve the analytical performance for complex mixtures. nih.gov

Predicted High-Resolution Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 159.10158 |

| [M+Na]⁺ | 181.08352 |

| [M-H]⁻ | 157.08702 |

Data sourced from PubChem CID 79567983.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. jove.comnih.gov In the ESI-MS spectrum of this compound, the protonated molecule [M+H]⁺ would be the expected base peak. Depending on the solvent system, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Common fragmentation pathways for ketones in mass spectrometry include α-cleavage and McLafferty rearrangement. jove.commiamioh.eduyoutube.com For this compound, α-cleavage could occur on either side of the carbonyl group. Cleavage between the carbonyl carbon and the methylene group would result in a fragment corresponding to the oxan-3-ylcarbonyl cation. Cleavage between the carbonyl carbon and the C3 of the oxane ring would lead to a methoxyacetyl cation. The relative abundance of these fragment ions would provide further structural information. The McLafferty rearrangement is less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The structure of this compound contains several key functional groups: a saturated aliphatic ketone, an ether linkage within the tetrahydropyran (B127337) (oxane) ring, and a methoxy ether group.

The most prominent and diagnostic absorption band is expected to be the carbonyl (C=O) stretch of the ketone. For saturated aliphatic ketones, this peak is typically strong and sharp, appearing in the region of 1715 cm⁻¹. pressbooks.puborgchemboulder.com The spectrum will also feature strong C-O stretching vibrations characteristic of the two ether linkages. Aliphatic ethers, such as the oxane ring and the methoxy group, typically exhibit a strong, characteristic C-O-C asymmetric stretching band between 1300 and 1000 cm⁻¹. libretexts.orgspectroscopyonline.com Specifically, a strong absorption around 1120 cm⁻¹ is anticipated for the saturated ether components. blogspot.comquimicaorganica.org

Additionally, the spectrum will be populated by C-H stretching and bending vibrations. The sp³-hybridized carbons of the oxane ring and the ethyl-methoxy chain will produce stretching absorptions just below 3000 cm⁻¹. These methodologies allow for a detailed vibrational analysis, confirming the presence of the core functional groups of the molecule.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³ C-H) | 2850-2960 | Medium-Strong |

| C=O Stretch | Aliphatic Ketone | ~1715 | Strong |

| C-H Bend | CH₂/CH₃ | ~1450 | Medium |

| C-O-C Asymmetric Stretch | Ether (Oxane & Methoxy) | 1070-1150 | Strong |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity. Both gas and liquid chromatography are applicable, with the choice depending on the compound's volatility and the analytical goal.

Gas chromatography is an ideal method for analyzing volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column. A Flame Ionization Detector (FID) is commonly used for organic analytes, offering high sensitivity. nih.gov

For this compound, a standard method would employ a capillary column with a non-polar or mid-polarity stationary phase. The oven temperature would be programmed to start at a low temperature and ramp up to ensure the separation of any more volatile impurities before eluting the target compound. rroij.com The retention time of the compound under specific conditions serves as an identifier, while the peak area allows for quantitative purity assessment. youtube.com

Table 2: Proposed Gas Chromatography (GC) Method Parameters

| Parameter | Suggested Condition |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min) |

| Detector Temperature | 280 °C |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for purity assessment, especially for less volatile or thermally sensitive compounds. A significant challenge for analyzing this compound with HPLC is its lack of a strong ultraviolet (UV) chromophore, which makes detection by standard UV-Vis detectors difficult. veeprho.comwiley.com

To overcome this, two primary strategies can be employed. The first is pre-column or post-column derivatization, where the ketone is reacted with a UV-active agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to create a derivative that can be easily detected at a specific wavelength. nih.govauroraprosci.com The second approach involves using a universal detector that does not rely on chromophores, such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). researchgate.net A reversed-phase C18 column is typically suitable for separating a molecule of this polarity.

Table 3: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters

| Parameter | Suggested Condition |

|---|---|

| Instrument | HPLC with RID or ELSD Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a sample. This technique is crucial for confirming the empirical and molecular formula of a newly synthesized compound, thereby verifying its stoichiometric integrity. For this compound, with the molecular formula C₈H₁₄O₃, the theoretical elemental composition can be calculated precisely. uni.lu

The experimental values obtained from analyzing a pure sample should align closely with these theoretical percentages, typically within a ±0.4% margin, to confirm that the compound's stoichiometry is correct and that it is free from significant elemental impurities.

Table 4: Elemental Composition of this compound (C₈H₁₄O₃)

| Element | Symbol | Atomic Weight (g/mol) | Theoretical Mass Percent (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 60.74% |

| Hydrogen | H | 1.008 | 8.92% |

| Oxygen | O | 15.999 | 30.34% |

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the compound's molecular structure, including bond lengths, bond angles, and, crucially, its absolute stereochemistry if the molecule is chiral. For this compound, which has a chiral center at the 3-position of the oxane ring, this technique would be invaluable for assigning the (R) or (S) configuration.

As of now, the single-crystal X-ray structure for this compound has not been reported in the public literature. However, if a suitable single crystal could be grown, the analysis would yield detailed structural parameters. For instance, studies on other keto-ether compounds have provided data such as the crystal system (e.g., orthorhombic), space group (e.g., Pca2₁), and unit-cell dimensions. cnpem.brkpi.ua This information defines the packing of molecules in the crystal lattice and provides ultimate proof of the compound's constitution and conformation in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, which differ in their balance of computational cost and accuracy. openaccessjournals.comijrei.com

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and efficiency. nih.gov DFT calculations are particularly well-suited for determining the most stable three-dimensional structure (geometry) of a molecule and for comparing the energies of its different spatial arrangements, known as conformers.

For 2-Methoxy-1-(oxan-3-yl)ethan-1-one, the primary conformational question involves the orientation of the methoxyacetyl substituent on the oxane ring. The substituent can be positioned either axially (pointing up or down, parallel to the ring's axis) or equatorially (pointing out from the side of the ring). DFT calculations, using common functionals like B3LYP with a basis set such as 6-311+G**, can be employed to optimize the geometry of both conformers and calculate their relative energies. Generally, for substituted cyclohexanes and related heterocycles, the conformer with the bulky substituent in the equatorial position is more stable to minimize steric hindrance. libretexts.org

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound. This table illustrates the typical output of DFT calculations for conformational analysis. The values are hypothetical.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Comment |

|---|---|---|---|

| Equatorial | 0.00 | ~95% | Most stable conformer, lowest energy. |

| Axial | 2.10 | ~5% | Less stable due to 1,3-diaxial steric interactions. |

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using empirical parameters. openaccessjournals.com These methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic path to achieving very high accuracy, provided sufficient computational resources are available. princeton.edu While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating results from less expensive methods. princeton.edu They provide a highly accurate description of the molecule's electronic structure, which is crucial for understanding its fundamental properties and reactivity.

Conformational Analysis of the Oxane Ring and Side Chain Substituents

The six-membered oxane ring of this compound is not planar. To avoid strain, it adopts puckered conformations, with the "chair" form being significantly more stable than "boat" or "twist-boat" forms. sapub.org In the chair conformation, each carbon atom has one axial and one equatorial position available for its substituents.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanism of chemical reactions. acs.orgnih.gov By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which involves locating the high-energy transition state (TS) that represents the barrier to the reaction. acs.orgsmu.edu

For this compound, a potential reaction for study is the nucleophilic addition to the carbonyl group, a fundamental reaction of ketones. For instance, the mechanism of reduction by a hydride source (e.g., NaBH₄) could be modeled. DFT calculations can be used to determine the structure and energy of the reactants, the transition state, and the final alcohol product. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. nih.gov Such studies have been applied to understand reactivity in a wide range of organic molecules, including complex ketones. acs.orgresearchgate.net

Table 2: Hypothetical Energy Profile for the Reduction of this compound. This table illustrates the kind of data generated from modeling a reaction mechanism. The values are hypothetical.

| Species | Description | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactants | Ketone + Hydride | 0.0 |

| Transition State (TS) | Hydride attacking carbonyl carbon | +12.5 |

| Products | Corresponding alcohol | -25.0 |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides highly valuable tools for predicting spectroscopic data, which is crucial for structure elucidation. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly successful application. acs.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding of atomic nuclei. nih.govrsc.orgacs.org These theoretical shielding values can be converted into chemical shifts (δ) that can be directly compared with experimental spectra. imist.ma

For this compound, GIAO-DFT calculations would predict distinct signals for each unique hydrogen (¹H) and carbon (¹³C) atom in the molecule. This allows for a theoretical spectrum to be generated, which can aid in the assignment of signals in an experimentally measured spectrum, confirming the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. rsc.org

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Equatorial Conformer). This table illustrates the detailed output of NMR prediction calculations. Chemical shifts are hypothetical and referenced against TMS.

| Atom(s) | Atom Type | Predicted Chemical Shift (ppm) | Notes on Chemical Environment |

|---|---|---|---|

| ¹³C NMR | |||

| C=O | Carbonyl | 209.5 | Ketone carbon, highly deshielded. |

| CH₂-O (side chain) | Methylene (B1212753) | 75.1 | Adjacent to carbonyl and methoxy (B1213986) oxygen. |

| O-CH₃ | Methyl | 59.2 | Methoxy group carbon. |

| C2, C6 (oxane) | Methylene | 68.4, 67.9 | Carbons adjacent to the ring oxygen. |

| C3 (oxane) | Methine | 48.8 | Carbon bearing the substituent. |

| C4, C5 (oxane) | Methylene | 28.5, 25.7 | Other ring carbons. |

| ¹H NMR | |||

| O-CH₃ | Methyl | 3.35 (s, 3H) | Singlet, protons of the methoxy group. |

| CH₂-O (side chain) | Methylene | 4.15 (s, 2H) | Singlet, protons adjacent to carbonyl. |

| H3 (oxane) | Methine | 2.80 (m, 1H) | Proton at the substitution site. |

| H2, H6 (oxane) | Methylene | 3.4-4.0 (m, 4H) | Diastereotopic protons adjacent to ring oxygen. |

| H4, H5 (oxane) | Methylene | 1.5-1.9 (m, 4H) | Remaining ring protons. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and interact over time. numberanalytics.com MD simulations model the atomic motions by applying the laws of classical mechanics, using a "force field" to describe the interactions between atoms. princeton.edu

Applications in Advanced Organic Synthesis and Materials Chemistry

Strategic Utility as a Building Block in Complex Molecule Synthesis

The structural features of 2-Methoxy-1-(oxan-3-yl)ethan-1-one make it a promising starting material or intermediate for the synthesis of intricate molecular architectures. The presence of a ketone for further functionalization, a methoxy (B1213986) group that can influence reactivity and solubility, and a stable heterocyclic oxane ring provide a valuable combination for synthetic chemists.

Contribution to the Construction of Natural Product Scaffolds

While direct incorporation of this compound into natural product synthesis is not yet a prominent feature in the literature, its structural motifs are found in various bioactive natural products. The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is a common core in many natural compounds, including those with polyether and carbohydrate substructures. The synthesis of such scaffolds often relies on the strategic introduction of oxygenated functionalities.

The methoxyacetyl side chain of this compound can be envisioned as a precursor to various functionalities. For instance, the ketone can undergo stereoselective reduction to a secondary alcohol, a common feature in many natural products. Subsequent manipulation of the methoxy group could lead to the formation of more complex ether linkages or be cleaved to reveal a hydroxyl group for further derivatization. The general strategy would involve using the oxane moiety as a stable anchor while elaborating the methoxyacetyl chain to build up the complexity required for natural product synthesis. The principles of using ortho-quinone methides in natural product synthesis highlight the importance of strategically placed oxygenated functional groups in constructing complex molecules. rsc.orgnih.gov

Role as an Intermediate in the Synthesis of Diverse Heterocyclic Systems

The ketone functionality in this compound is a key handle for the construction of a wide array of heterocyclic systems. Through condensation reactions with various dinucleophiles, a range of new rings can be fused to or substituted onto the oxane core. For example, reaction with hydrazines could yield pyrazoles, while reaction with hydroxylamine (B1172632) could lead to isoxazoles.

Furthermore, the α-carbon to the ketone can be functionalized, opening pathways to other heterocyclic systems. For instance, α-halogenation followed by reaction with a suitable nucleophile could be a route to various substituted oxazoles or thiazoles. The synthesis of diverse heterocyclic compounds often relies on the availability of versatile building blocks that can undergo a variety of cyclization reactions. nih.govyoutube.comorganic-chemistry.orgnih.gov The general synthetic utility of related four-membered oxetane (B1205548) rings in constructing heterocyclic systems further underscores the potential of saturated oxygen heterocycles in this field. nih.gov

Derivatization for the Generation of Molecular Diversity and Chemical Libraries

The generation of chemical libraries for drug discovery and high-throughput screening relies on the efficient and diverse modification of core scaffolds. This compound is an attractive starting point for such endeavors due to its multiple points of diversification.

The ketone can be subjected to a vast number of reactions, including but not limited to:

Reductive amination to introduce a variety of amine substituents.

Wittig-type reactions to form alkenes with diverse substitution patterns.

Grignard and organolithium additions to generate tertiary alcohols.

Aldol condensations to build larger carbon skeletons.

The oxane ring itself, while generally stable, could be functionalized at other positions depending on the synthetic strategy. The methoxy group can also be a point of modification, for instance, through ether cleavage and subsequent re-alkylation with different groups. wikipedia.orgwikiwand.com This multi-faceted reactivity allows for the rapid generation of a large number of structurally distinct molecules from a single, readily accessible starting material. The principles of diversifying chemical space are crucial in modern drug discovery.

Precursor in the Development of Advanced Polymeric Materials and Speciality Chemicals

The bifunctional nature of this compound suggests its potential use as a monomer or a precursor to monomers for polymerization reactions. The ketone functionality could be converted into a polymerizable group, such as an acrylate (B77674) or a styrenic derivative. The oxane ring would then be incorporated into the polymer backbone or as a pendant group, potentially imparting desirable properties such as improved thermal stability, altered solubility, and specific interactions with other materials.

For example, reduction of the ketone to an alcohol would create a diol-like monomer (after potential modification of the methoxy group) suitable for the synthesis of polyesters or polyurethanes. The incorporation of the oxane ring could influence the final properties of the polymer, making it a specialty chemical for specific applications. The use of siloxane polyethers, which also combine ether linkages with a stable backbone, in applications like anti-biocorrosion coatings demonstrates the utility of such hybrid structures. nih.gov

Contribution to the Expansion of Accessible Chemical Space for Novel Structures

The exploration of novel chemical space is a critical endeavor in the search for new drugs, materials, and agrochemicals. Saturated heterocycles, in particular, have gained significant attention for their ability to introduce three-dimensionality into otherwise flat aromatic structures, often leading to improved physicochemical properties. nih.govresearchgate.net

This compound, with its non-aromatic, saturated oxane ring, provides a scaffold that is underrepresented in many compound collections. By serving as a starting point for the synthesis of new compound classes, it contributes to the expansion of accessible chemical space. The combination of the oxane ring with the flexible and functionalizable methoxyacetyl side chain allows for the creation of molecules with unique shapes and property profiles that are not readily accessible through conventional synthetic routes. The derivatization possibilities outlined in section 6.2 are a direct means of populating this expanded chemical space with novel and diverse structures.

Data Tables

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Amines |

| Wittig Reaction | Phosphonium Ylide | Substituted Alkenes |

| Grignard Reaction | Organomagnesium Halide | Tertiary Alcohols |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketones |

| Knoevenagel Condensation | Active Methylene (B1212753) Compound, Base | α,β-Unsaturated Compounds |

| Ether Cleavage | Strong Acid (e.g., HBr, BBr₃) | Hydroxy Ketone |

Table 2: Potential Heterocyclic Systems from this compound

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Substituted Hydrazine | Substituted Pyrazole |

| Hydroxylamine | Isoxazole |

| Urea | Pyrimidine |

| Thiourea | Thiopyrimidine |

Future Research Directions and Unresolved Challenges

Innovation in More Efficient and Environmentally Benign Synthetic Routes

The development of sustainable synthetic methods is a paramount goal in modern chemistry. For a molecule like 2-Methoxy-1-(oxan-3-yl)ethan-1-one, future research will likely focus on moving beyond traditional multi-step procedures that may involve hazardous reagents or generate significant waste. One-pot methods, where multiple reaction stages are performed in a single reactor, represent a promising avenue. For instance, developing a one-pot synthesis from readily available precursors could significantly improve efficiency. researchgate.net Research into catalytic systems, such as using non-precious metal catalysts or organocatalysts, could replace stoichiometric reagents, minimizing waste and improving atom economy. The use of greener solvents, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave irradiation or mechanochemistry, are other critical areas for innovation.

Advancements in Stereoselective and Regioselective Synthesis of Complex Analogues

The structure of this compound contains a chiral center at the 3-position of the oxane ring. The control of stereochemistry is crucial as different stereoisomers can exhibit distinct properties. A significant challenge is the development of highly stereoselective synthetic strategies to access specific enantiomers or diastereomers of this compound and its more complex analogues. nih.gov Future work could involve asymmetric catalysis to set the stereocenter during the formation of the oxane ring or in a subsequent functionalization step.

Furthermore, achieving regioselectivity in reactions involving the oxane ring is a key challenge. For example, selective functionalization at a specific position on the ring without affecting others requires sophisticated synthetic methods. researchgate.net Research into directing group strategies or catalyst-controlled reactions could provide solutions for synthesizing polysubstituted oxane derivatives with high precision. researchgate.netresearchgate.net

| Stereoisomer | Configuration at C3 | Potential Synthetic Approach |

| (R)-2-Methoxy-1-(oxan-3-yl)ethan-1-one | R | Asymmetric hydrogenation of an unsaturated precursor; Kinetic resolution |

| (S)-2-Methoxy-1-(oxan-3-yl)ethan-1-one | S | Chiral pool synthesis from an enantiopure starting material; Asymmetric catalysis |

This table illustrates the potential stereoisomers and conceptual approaches for their synthesis.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The functional groups within this compound—the ketone, the methoxy (B1213986) group, and the oxane ring—offer multiple sites for chemical transformation. Future research should explore novel reactivity patterns beyond standard ketone and ether chemistry. Strain-release driven reactions, involving the selective opening of the oxane ring, could lead to the synthesis of complex linear polyfunctionalized molecules. nih.gov Another area of interest is the C-H functionalization of the oxane ring, which would allow for the direct introduction of new functional groups onto the saturated heterocycle, bypassing the need for pre-functionalized starting materials. Investigating unconventional transformations using photochemistry, electrochemistry, or radical chemistry could unlock new reaction pathways and provide access to novel molecular architectures.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Discovery

| AI/ML Application | Objective | Potential Impact |

| Reaction Yield Prediction | Forecast the percentage of product formed under various conditions. | Reduces experimental optimization time; identifies high-yielding reaction pathways. rjptonline.org |

| Selectivity Prediction | Predict the stereochemical or regiochemical outcome of a reaction. | Essential for synthesizing specific isomers of complex analogues. eurekalert.org |

| Retrosynthesis Planning | Propose novel synthetic routes from simple starting materials. | Accelerates the discovery of efficient and innovative syntheses. |

| Catalyst Discovery | Identify novel catalysts for specific transformations. | Can lead to more efficient and environmentally benign synthetic methods. |

This table outlines how different AI and machine learning applications could be leveraged in the synthesis and study of this compound.

In-depth Characterization of Short-Lived Intermediates and Reaction Pathways

A fundamental understanding of a chemical reaction requires knowledge of its mechanism, including the transient intermediates that are formed. A significant challenge is the detection and characterization of short-lived species such as tetrahedral intermediates in ketone additions, radical species, or transition states. Future research will need to employ advanced spectroscopic techniques, such as time-resolved NMR and IR spectroscopy, in conjunction with mass spectrometry to gain insight into reaction pathways. nih.gov Computational chemistry, particularly Density Functional Theory (DFT), will be crucial for modeling reaction energy profiles, predicting the structures of intermediates, and corroborating experimental findings. researchgate.net A detailed mechanistic understanding is essential for optimizing reaction conditions and rationally designing new transformations.

Rational Design and Synthesis of Functionalized Derivatives for Targeted Synthetic Applications

The core structure of this compound serves as a versatile scaffold that can be systematically modified to create libraries of functionalized derivatives. The rational design of these derivatives, guided by computational modeling, is a key future direction. By altering substituents on the oxane ring or modifying the methoxyethanone side chain, new compounds with tailored properties can be synthesized. For example, introducing specific functional groups could render these molecules useful as chiral building blocks, ligands for catalysis, or fragments for drug discovery programs. The challenge lies in developing modular and robust synthetic strategies that allow for the easy diversification of the core structure.

| Derivative Type | Proposed Modification | Potential Application |

| Chiral Ligand Precursor | Introduction of a phosphine (B1218219) or amine group on the oxane ring. | Asymmetric Catalysis |

| Bioactive Fragment | Addition of aromatic or hydrogen-bonding moieties. | Medicinal Chemistry Building Block |

| Polymer Monomer | Incorporation of polymerizable groups like hydroxyl or vinyl functions. researchgate.net | Materials Science |

| Labeled Probe | Integration of an isotopic label (e.g., ¹³C, ²H) or a fluorescent tag. | Mechanistic Studies, Bioimaging |

This table provides examples of how this compound could be functionalized for specific synthetic purposes.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 2-Methoxy-1-(oxan-3-yl)ethan-1-one, and how should data interpretation be approached?

- Methodology : Use ¹H/¹³C NMR to confirm the methoxy and oxane substituents, focusing on coupling patterns (e.g., splitting due to tetrahydropyran ring protons). FT-IR can validate the carbonyl group (C=O stretch at ~1700–1750 cm⁻¹). Mass spectrometry (HRMS) is critical for verifying molecular weight and fragmentation patterns. Cross-reference data with computational simulations (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodology : Explore Friedel-Crafts acylation or ketone alkylation using oxane derivatives. Monitor reaction progress via TLC/HPLC and optimize catalysts (e.g., Lewis acids like AlCl₃ for acylation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity. For reproducibility, document solvent polarity and temperature effects on stereochemical outcomes .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodology : Follow GHS guidelines (Section 2 of SDS): Use fume hoods to avoid inhalation, nitrile gloves to prevent dermal exposure, and explosion-proof equipment due to potential reactivity with oxidizing agents. Store in airtight containers away from moisture (tetrahydropyran derivatives are hygroscopic) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Employ single-crystal X-ray diffraction (e.g., using Bruker SMART APEX CCD detectors). Refinement via SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) helps model disorder in the oxane ring. Validate thermal parameters (Ueq) and hydrogen bonding using ORTEP-3 visualization .

Q. What strategies mitigate data contradictions between computational predictions and experimental results for this compound?

- Methodology : Cross-validate DFT-optimized geometries (e.g., Gaussian or ORCA software) with X-ray crystallography . If discrepancies arise (e.g., bond length variations >0.05 Å), re-examine basis set selection (B3LYP/6-311+G(d,p)) or solvent effects in simulations. Use Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can polymorphic forms of this compound be identified and characterized?

- Methodology : Perform DSC/TGA to detect thermal transitions (melting points, decomposition). PXRD distinguishes polymorphs via unique diffraction patterns. Solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) can isolate metastable forms. Pair with solid-state NMR for dynamic disorder analysis .

Q. What role does the oxane ring conformation play in the compound’s reactivity?

- Methodology : Conduct conformational analysis using variable-temperature NMR to study ring-flipping kinetics. Compare activation energies (ΔG‡) via Eyring plots. MD simulations (e.g., AMBER) model chair vs. boat conformers’ stability. Experimental validation via kinetic isotopic effects (e.g., deuterated analogs) quantifies steric/electronic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.